molecular formula C11H9BF4FeO3- B13836828 CID 131701058

CID 131701058

Cat. No.: B13836828
M. Wt: 331.84 g/mol
InChI Key: PRCYZUBJZAISPX-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 131701058” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules. This compound is part of a vast repository that includes over 110 million unique chemical structures .

Properties

Molecular Formula

C11H9BF4FeO3-

Molecular Weight

331.84 g/mol

InChI

InChI=1S/C5H5.C4H4O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H;;;;/q;;;;-1;

InChI Key

PRCYZUBJZAISPX-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1=COC=C1.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 131701058 involve various synthetic routes and reaction conditions. The synthesis of such compounds typically includes steps like the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The preparation involves determining the inclusion formation constant and using methods to prepare host inclusion in the non-polar cavity of cyclodextrins .

Chemical Reactions Analysis

CID 131701058 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acids, bases, and metal carbonates. For example, reactions with hydrochloric acid, sulfuric acid, and nitric acid can form salts, water, and carbon dioxide.

Scientific Research Applications

CID 131701058 has a wide range of scientific research applications. It is used in chemistry for studying chemical reactions and properties. In biology, it can be used to understand biological processes and interactions. In medicine, it may be involved in drug development and therapeutic applications. Additionally, it has industrial applications, such as in the food industry, where cyclodextrins are used to improve the physical, chemical, and biological characteristics of food compounds .

Mechanism of Action

The mechanism of action of CID 131701058 involves its interaction with molecular targets and pathways. For example, bisphosphonates like zoledronic acid are taken into the bone, where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis. This process highlights the compound’s role in biological systems and its potential therapeutic effects .

Comparison with Similar Compounds

CID 131701058 can be compared with other similar compounds in the PubChem database. Similar compounds can be identified using 2-dimensional and 3-dimensional neighboring sets, which precompute “neighbor” relationships between molecules. This comparison helps highlight the uniqueness of this compound in terms of its chemical structure and properties. Some similar compounds include aspirin (CID 2244) and salicylsalicylic acid (CID 5161), which share structural similarities but differ in their specific chemical behaviors .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 131701058 that addresses gaps in existing literature?

  • Methodological Guidance :

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of your question .
  • Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses, particularly for biomedical or pharmacological studies .
  • Ensure clarity and specificity by avoiding vague terms (e.g., "investigate effects") and instead define measurable outcomes (e.g., "quantify ligand-binding affinity of this compound for Receptor X") .
  • Conduct a preliminary literature review to identify unresolved contradictions or understudied mechanisms (e.g., conflicting reports on this compound's metabolic stability) .

Q. What systematic approaches are recommended for synthesizing existing studies on this compound?

  • Methodological Guidance :

  • Use academic databases (e.g., PubMed, SciFinder) with Boolean operators to filter primary sources and exclude unreliable platforms (e.g., ) .
  • Critically appraise sources by assessing experimental rigor (e.g., sample size, controls) and contextual relevance (e.g., in vitro vs. in vivo models) .
  • Organize findings into comparative tables highlighting key parameters (e.g., IC50 values, assay conditions) and discrepancies (e.g., conflicting toxicity profiles) .
  • Cite literature using journal-specific formatting (e.g., IUPAC nomenclature, DOI inclusion) .

Q. What are essential considerations for designing reproducible experiments involving this compound?

  • Methodological Guidance :

  • Experimental Reproducibility : Document synthesis protocols (e.g., solvent purity, reaction temperatures) and characterization methods (e.g., NMR, HPLC) in detail, adhering to guidelines for new compound validation .
  • Controls and Validation : Include positive/negative controls (e.g., known inhibitors for bioactivity assays) and validate instrument calibration (e.g., spectrophotometer baselines) .
  • Data Transparency : Report raw data and statistical analyses (e.g., p-values, confidence intervals) in supplementary materials, avoiding selective omission of outliers without justification .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s mechanism of action?

  • Methodological Guidance :

  • Identify Principal Contradictions : Prioritize discrepancies that directly impact mechanistic interpretations (e.g., opposing reports on CYP450 inhibition) using dialectical analysis frameworks .
  • Reassess Methodological Variables : Compare experimental conditions (e.g., cell lines, incubation times) across studies to isolate confounding factors .
  • Design Validation Experiments : Replicate critical assays under standardized conditions (e.g., ISO-certified lab protocols) to test reproducibility .
  • Leverage Interdisciplinary Models : Integrate computational simulations (e.g., molecular docking) with wet-lab data to reconcile mechanistic hypotheses .

Q. What strategies optimize experimental parameters for high-throughput screening of this compound derivatives?

  • Methodological Guidance :

  • Iterative Design : Use factorial experiments to test variables (e.g., pH, temperature) and apply response surface methodology (RSM) to identify optimal conditions .
  • Automation and QC : Implement robotic liquid handling systems with real-time quality control (e.g., plate readers for absorbance consistency) .
  • Data Normalization : Calibrate results against internal standards (e.g., reference inhibitors) to minimize batch-to-batch variability .
  • Ethical Compliance : Ensure animal/cell-based studies adhere to institutional review board (IRB) guidelines for humane endpoints .

Q. How can interdisciplinary approaches enhance the translational potential of this compound research?

  • Methodological Guidance :

  • Collaborative Frameworks : Partner with clinical researchers to validate in vitro findings in patient-derived samples (e.g., organoids) .
  • Mixed-Methods Analysis : Combine quantitative data (e.g., pharmacokinetic profiles) with qualitative insights (e.g., patient-reported outcomes) .
  • Cross-Disciplinary Validation : Use cheminformatics tools (e.g., QSAR models) to predict off-target effects and compare with phenotypic screening results .
  • Grant Writing : Align proposals with funding priorities (e.g., NIH R01 mechanisms) by emphasizing translational milestones and societal impact .

Data Presentation and Publication

Q. What are best practices for visualizing complex datasets related to this compound?

  • Methodological Guidance :

  • Figure Design : Use color-coded heatmaps for dose-response curves and avoid overcrowding chemical structures in graphical abstracts .
  • Supplementary Materials : Archive raw spectra, crystallography data, and statistical code in open-access repositories (e.g., Zenodo) .
  • Ethical Reporting : Disclose conflicts of interest (e.g., industry partnerships) and adhere to journal-specific policies on image manipulation .

Q. How to address peer-review critiques about methodological limitations in this compound studies?

  • Methodological Guidance :

  • Proactive Rebuttal : Acknowledge limitations (e.g., limited solubility of this compound in aqueous media) and propose follow-up experiments (e.g., prodrug synthesis) .
  • Data Reanalysis : Apply alternative statistical models (e.g., Bayesian inference) to confirm robustness of conclusions .
  • Collaborative Revisions : Invite co-authors from complementary disciplines (e.g., pharmacokinetics experts) to strengthen discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.